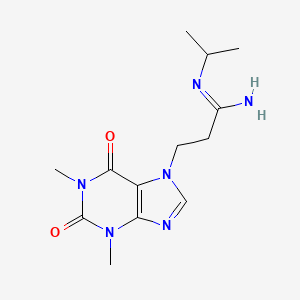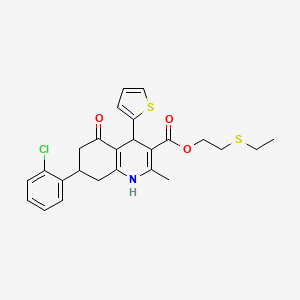![molecular formula C17H13Cl2F6N3O B11077681 3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11077681.png)
3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C). This reaction yields a series of dichlorobenzamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzamide core.
Scientific Research Applications
3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
What sets 3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE apart from similar compounds is its unique combination of dichloro and pyridinyl groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13Cl2F6N3O |
|---|---|
Molecular Weight |
460.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C17H13Cl2F6N3O/c1-8-3-9(2)26-13(4-8)27-15(16(20,21)22,17(23,24)25)28-14(29)10-5-11(18)7-12(19)6-10/h3-7H,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
IGZZRLGCFVBDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077598.png)
![2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide](/img/structure/B11077601.png)

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B11077617.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11077636.png)
![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![8-benzyl-3-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B11077648.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)
![6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B11077659.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)



